Product packaging for Hydrochloride methanol(Cat. No.:)

Hydrochloride methanol

Cat. No.: B1647303
M. Wt: 68.5 g/mol
InChI Key: FUKUFMFMCZIRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptual Framework and Nomenclature of Hydrogen Chloride in Methanol (B129727) Solutions

The interaction between hydrogen chloride and methanol results in the protonation of the methanol molecule, forming the methyloxonium ion ([CH₃OH₂]⁺) and the chloride ion (Cl⁻). wikipedia.org This equilibrium makes the solution acidic.

The nomenclature for this reagent can vary, with several synonyms used interchangeably in scientific literature and chemical supply catalogs. These names all refer to the same chemical entity: a solution of hydrogen chloride in methanol.

Common Synonyms for Hydrogen Chloride in Methanol:

Synonym
Methanolic HCl
Hydrochloride methanol
HCl-methanol
Methanol HCl
Hydrogen chloride - methanol solution
Hydrochloric acid in methanol

This table showcases the various names used to identify solutions of hydrogen chloride in methanol. glindiachemicals.comnih.govchemicalbook.com

The concentration of methanolic HCl can be expressed in terms of molarity (M) or normality (N), which for a monoprotic acid like HCl are equivalent. quora.com Commercially available solutions are typically found in concentrations such as 0.5 M, 1.25 M, and 3 M. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The preparation of these solutions can be achieved by bubbling gaseous hydrogen chloride through methanol or by the reaction of acetyl chloride with anhydrous methanol. acs.orgresearchgate.net

Historical Perspectives on the Development and Initial Utilization of Methanolic HCl in Organic Synthesis

The use of acidic reagents in organic synthesis has a long history. While specific historical accounts detailing the very first use of methanolic HCl are not extensively documented, the development of processes requiring anhydrous acidic conditions paved the way for its adoption. The production of hydrogen chloride gas dates back to the 17th century. wikipedia.org The synthesis of methanol was first achieved in 1923 by German chemists at BASF. wikipedia.org

Early applications of acid catalysis in organic synthesis, such as esterification, were foundational. The need for non-aqueous acidic conditions to prevent side reactions and improve yields likely led to the exploration of solutions like hydrogen chloride in alcohols. One of the principal early and ongoing uses of methanolic HCl is in the production of methyl chloride (chloromethane). uwi.eduresearchgate.net This process, the hydrochlorination of methanol, became a significant industrial method for producing this important chemical intermediate. uwi.edugoogle.com

Significance of Methanolic HCl in Contemporary Chemical Research and Industrial Processes

Methanolic HCl remains a cornerstone reagent in modern organic chemistry and industrial applications due to its versatility and effectiveness. glindiachemicals.com

Key Applications in Research and Industry:

Esterification: It is widely used to catalyze the esterification of carboxylic acids, particularly for the preparation of methyl esters from fatty acids for analysis by gas chromatography (GC). glindiachemicals.comsigmaaldrich.comsigmaaldrich.comglindiachemicals.comsigmaaldrich.com The reaction involves heating the fatty acid with methanolic HCl in a sealed vessel. glindiachemicals.comsigmaaldrich.com

Salt Formation: It is employed to convert amines into their hydrochloride salts, which often facilitates their isolation, purification, and handling due to their crystalline nature and improved stability. acs.org

Protecting Group Chemistry: In complex organic syntheses, methanolic HCl can be used for the removal of certain acid-labile protecting groups, such as the Boc (tert-butyloxycarbonyl) group from amines. acs.org

Chemical Intermediate Production: The industrial-scale reaction of methanol with hydrogen chloride is a primary route for the manufacture of methyl chloride, a precursor for silicones and other chemicals. uwi.eduresearchgate.netgoogle.com

Analytical Chemistry: Methanolic HCl is used in various analytical procedures, including the derivatization of compounds for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). glindiachemicals.comsigmaaldrich.com It is also used in methods for determining the content of certain natural products, such as ellagic and gallic acids in biomass. researchgate.net

The preference for methanolic HCl over aqueous hydrochloric acid in certain reactions stems from several advantages. The solubility of many organic starting materials is higher in methanol, which can enhance reaction efficiency and simplify workup procedures. youtube.com Additionally, methanol's lower boiling point compared to water allows for easier solvent removal at lower temperatures. youtube.com

Scope and Methodological Approach of the Research Outline

This article provides a focused overview of this compound as a chemical reagent. The content is structured to deliver a comprehensive understanding based on its chemical nature, historical context, and current applications. The information presented is derived from a survey of scientific literature, including academic publications and chemical industry resources. The methodological approach involves synthesizing this information to address each section of the outline, ensuring a scientifically accurate and authoritative presentation. The scope is intentionally limited to the chemical compound and its applications in synthesis and analysis, excluding topics outside this defined framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5ClO B1647303 Hydrochloride methanol

Properties

Molecular Formula

CH5ClO

Molecular Weight

68.5 g/mol

IUPAC Name

methanol;hydrochloride

InChI

InChI=1S/CH4O.ClH/c1-2;/h2H,1H3;1H

InChI Key

FUKUFMFMCZIRNT-UHFFFAOYSA-N

SMILES

CO.Cl

Canonical SMILES

CO.Cl

Origin of Product

United States

Synthesis and Preparation Methodologies of Methanolic Hcl Solutions

Preparation Techniques for Anhydrous Hydrogen Chloride in Methanol (B129727)

The generation of anhydrous methanolic HCl is crucial for reactions sensitive to water. Two primary approaches are employed: the direct introduction of hydrogen chloride gas into methanol and the in-situ generation of HCl from chemical precursors within the methanolic solution.

A common and direct method for preparing methanolic HCl involves bubbling dry hydrogen chloride gas through methanol. acs.orgchemicalforums.com This technique allows for the preparation of solutions with varying concentrations, up to saturation. acs.orgchemicalforums.com The process typically involves cooling the methanol, often in an ice bath, to mitigate the exothermic nature of HCl dissolution and to increase the gas's solubility. google.com The flow rate of the HCl gas is carefully controlled to prevent excessive bubbling and potential loss of reagent. google.com For laboratory-scale preparations, the HCl gas can be generated by the reaction of concentrated sulfuric acid with sodium chloride or by the addition of concentrated hydrochloric acid to a drying agent like calcium chloride. chemicalforums.comwordpress.com

The concentration of the resulting solution is dependent on the duration of the gas introduction and the temperature of the methanol. acs.org It is essential to determine the final concentration accurately, which is typically accomplished through titration with a standardized base solution. acs.org

An alternative to handling gaseous hydrogen chloride is the in-situ generation of HCl directly within the methanol solvent. This approach offers convenience and is particularly suitable for smaller-scale applications where a precise amount of HCl is needed.

Chlorotrimethylsilane (TMS-Cl) reacts with methanol to produce methoxytrimethylsilane (B155595) and hydrogen chloride. acs.orgwordpress.com This reaction provides a controlled method for introducing a stoichiometric amount of HCl into the methanolic solution. The reaction is generally clean, and the byproducts are typically volatile and easily removed. This method is advantageous for applications requiring anhydrous conditions as the reagents can be readily dried.

Acyl chlorides, such as acetyl chloride, react readily with methanol to generate hydrogen chloride and the corresponding methyl ester (e.g., methyl acetate). reddit.comsciencemadness.orgresearchgate.net The slow addition of the acyl chloride to cooled methanol allows for a controlled generation of HCl that dissolves in the solvent. researchgate.netionsource.com This method is popular due to the ease of handling liquid reagents compared to gaseous HCl. researchgate.net The reaction is exothermic, necessitating cooling to manage the temperature. researchgate.net While the ester byproduct is also present in the solution, it often does not interfere with subsequent reactions. researchgate.netechemi.com

Table 1: Comparison of In-situ HCl Generation Methods

Reagent Reaction with Methanol Byproducts Considerations
Chlorotrimethylsilane (CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl Methoxytrimethylsilane Provides a controlled source of anhydrous HCl.
Acetyl Chloride CH₃COCl + CH₃OH → CH₃COOCH₃ + HCl Methyl acetate (B1210297) Convenient liquid reagent; reaction is exothermic.

In-situ Generation of HCl within Methanol Solutions

Factors Influencing Concentration and Purity of Methanolic HCl Preparations

Several factors can impact the final concentration and purity of methanolic HCl solutions. Careful control of these variables is essential to ensure the quality and reliability of the reagent.

Temperature: The solubility of HCl in methanol is temperature-dependent. Lower temperatures generally favor higher concentrations when preparing solutions by bubbling HCl gas. google.com Temperature also affects the stability of the solution, with storage at lower temperatures (0–5 °C) helping to maintain the HCl concentration over time. acs.org

Storage Time: Concentrated methanolic HCl solutions are not indefinitely stable. Over time, particularly at room temperature, the concentration of HCl can decrease. acs.org This is partly due to the reaction between HCl and methanol to form methyl chloride and water, a reaction that can be a significant concern in the pharmaceutical industry due to the genotoxic nature of methyl chloride. acs.org

Presence of Water: The presence of water can affect the anhydrous nature of the solution, which is critical for many applications. sigmaaldrich.com When preparing anhydrous methanolic HCl, it is crucial to use dry methanol and to minimize exposure to atmospheric moisture. sigmaaldrich.com The in-situ generation methods using reagents like acetyl chloride can help to scavenge residual water. sciencemadness.org

Concentration of Reactants: When using in-situ generation methods, the initial concentrations of the reagents (e.g., acetyl chloride, chlorotrimethylsilane) will directly determine the resulting concentration of HCl.

Evaporation: Methanol is a volatile solvent. Improperly sealed storage containers can lead to the evaporation of methanol, which would increase the concentration of HCl over time. sigmaaldrich.com Conversely, the volatile nature of methyl chloride, a degradation product, can lead to its escape from the solution, affecting the equilibrium. acs.org

Table 2: Influence of Storage Conditions on Methanolic HCl Concentration

Storage Temperature Time Observation Impact on Concentration
20–25 °C Months Formation of methyl chloride and water. acs.org Significant decrease. acs.org
0–5 °C Months Reaction between HCl and methanol is slowed. acs.org More stable, less variation. acs.org

Scalability and Process Optimization in Reagent Synthesis

The synthesis of methanolic HCl can be scaled from small laboratory quantities to larger, pilot-plant or industrial scales. acs.orgnih.gov The choice of method and the process parameters are critical for ensuring safety, efficiency, and product quality at different scales.

For laboratory-scale synthesis, in-situ generation methods are often favored for their convenience. wordpress.com However, for larger quantities, bubbling gaseous HCl into methanol is a common approach. acs.org On a larger scale, the hydrochlorination of methanol is a well-established industrial process for the production of methyl chloride, where methanolic HCl is a key intermediate. uwi.edugoogle.com

Process optimization for large-scale production focuses on several key aspects:

Reaction Kinetics: Understanding the kinetics of the reaction between methanol and HCl is crucial for designing an efficient reactor system. uwi.edu

Heat Management: The exothermic nature of HCl dissolution and reaction requires effective heat exchange systems to maintain optimal reaction temperatures.

Material Handling: Safe handling of large quantities of corrosive materials like hydrogen chloride is a primary concern.

Purification: Downstream processing to remove byproducts and unreacted starting materials is necessary to achieve the desired purity of the final product. google.com

Energy Efficiency: Optimizing the process to minimize energy consumption is a key consideration in industrial settings. researchgate.net

By carefully controlling these parameters, the synthesis of methanolic HCl can be effectively scaled to meet the demands of various chemical processes.

Chemical Reactivity and Mechanistic Investigations of Methanolic Hcl

Role as an Acidic Catalyst in Organic Reactions

Methanolic HCl is a widely employed acid catalyst in numerous organic reactions, including esterifications, acetal (B89532) formations, and various rearrangement reactions. nih.gov The catalytic cycle typically begins with the protonation of a substrate by the strong acid present in the solution. patsnap.comlibretexts.org For instance, in reactions involving carbonyl compounds, the oxygen atom of the carbonyl group is protonated. sigmaaldrich.comlibretexts.org This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it much more susceptible to attack by weak nucleophiles. patsnap.comlibretexts.org

The use of an alcoholic HCl solution like methanolic HCl is particularly advantageous for reactions that are sensitive to water. researchgate.net Unlike aqueous HCl, where the active acid is the hydronium ion (H₃O⁺), methanolic HCl provides an anhydrous environment, which can be crucial for driving reaction equilibria towards the desired products, especially in condensation reactions where water is a byproduct. researchgate.netsigmaaldrich.com The better solubility of many organic substrates in methanol (B129727) compared to water also enhances reaction rates and efficiency. researchgate.net

Mechanisms of Nucleophilic Substitution Reactions Promoted by Methanolic HCl

Methanolic HCl is instrumental in promoting nucleophilic substitution reactions, particularly in the conversion of alcohols to alkyl halides. The reaction mechanism is highly dependent on the structure of the alcohol substrate. ucalgary.ca The initial step in these reactions is the protonation of the alcohol's hydroxyl group by HCl. This converts the poor leaving group, the hydroxide (B78521) ion (OH⁻), into an excellent leaving group, a neutral water molecule (H₂O), which facilitates the subsequent substitution step. ucalgary.calibretexts.org

For tertiary, secondary, and other substrates that can form stable carbocation intermediates (like allylic or benzylic alcohols), the reaction proceeds via a unimolecular nucleophilic substitution (Sɴ1) mechanism. ucalgary.calibretexts.org After the protonation of the hydroxyl group, the C-O bond cleaves, and the water molecule departs, forming a carbocation intermediate. ucalgary.ca This step is the slow, rate-determining step of the reaction. ucalgary.camasterorganicchemistry.com

The planar carbocation is then attacked by a nucleophile. In a methanol-HCl system, this nucleophile can be the chloride ion or, more commonly, a solvent molecule (methanol) in a process known as solvolysis. libretexts.orglibretexts.org The polar protic nature of methanol as a solvent helps to stabilize the carbocation intermediate, favoring the Sɴ1 pathway. libretexts.orgyoutube.com Attack on the carbocation can occur from either face, leading to a racemic or nearly racemic mixture of products if the substitution occurs at a chiral center. libretexts.org

Key Steps in the Sɴ1 Mechanism:

Protonation: The alcohol's hydroxyl group is rapidly and reversibly protonated by HCl to form an oxonium ion. libretexts.org

Carbocation Formation: The protonated alcohol dissociates, losing a water molecule to form a carbocation intermediate. This is the rate-determining step. ucalgary.camasterorganicchemistry.com

Nucleophilic Attack: A nucleophile (Cl⁻ or CH₃OH) attacks the electrophilic carbocation to form the product. ucalgary.calibretexts.org

For methanol and primary alcohols, the formation of the corresponding carbocations is highly unfavorable due to their instability. ucalgary.ca Therefore, these substrates react via a bimolecular nucleophilic substitution (Sɴ2) mechanism. ucalgary.calibretexts.org In this concerted, single-step process, the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.org

After the initial protonation of the hydroxyl group to form a good leaving group (H₂O), the chloride ion (a reasonably good nucleophile) performs a backside attack on the carbon atom bearing the oxonium group. quora.com This attack forces the departure of the water molecule from the opposite side, resulting in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Key Features of the Sɴ2 Mechanism:

Concerted Step: Bond-forming (nucleophile-carbon) and bond-breaking (carbon-leaving group) occur simultaneously. masterorganicchemistry.comlibretexts.org

Backside Attack: The nucleophile attacks from the side opposite to the leaving group. quora.com

Stereochemical Inversion: The configuration of a chiral center is inverted. masterorganicchemistry.com

Substrate Dependence: The reaction is fastest for unhindered substrates like methyl and primary alcohols. ucalgary.ca

Esterification Processes Catalyzed by Methanolic HCl

One of the most significant applications of methanolic HCl is in catalyzing the formation of methyl esters from carboxylic acids, a reaction known as the Fischer esterification. patsnap.comlibretexts.org This is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. sigmaaldrich.com Using a large excess of methanol as the solvent helps to drive the equilibrium toward the ester product, in accordance with Le Châtelier's principle. libretexts.org

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (methanolic HCl). patsnap.comlibretexts.org This protonation makes the carbonyl carbon more electrophilic and activates it for nucleophilic attack by methanol. sigmaaldrich.comyoutube.com

The alcohol (methanol) then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. patsnap.commasterorganicchemistry.com Following this, a proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups. patsnap.com This creates a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final methyl ester product. youtube.commasterorganicchemistry.com All steps in this mechanism are reversible. sigmaaldrich.commasterorganicchemistry.com

Reaction ParameterTypical ConditionSource(s)
Catalyst Concentration 1.2% - 5% HCl in Methanol nih.gov, colostate.edu
Temperature 45°C - 100°C nih.gov, nih.gov
Reaction Time 1 - 1.5 hours (at 100°C) or overnight (at 45°C) nih.gov, bohrium.com
Substrates Carboxylic Acids, Triacylglycerols, Phospholipids nih.gov, nih.gov

This table is interactive and represents typical conditions for Fischer esterification using methanolic HCl.

In analytical chemistry, particularly in gas chromatography (GC), it is often necessary to derivatize non-volatile or highly polar compounds to make them suitable for analysis. sigmaaldrich.com Carboxylic acids, especially long-chain fatty acids, are polar and have low volatility, which can lead to poor peak shape and adsorption issues during GC analysis. sigmaaldrich.com

Converting these fatty acids into their corresponding fatty acid methyl esters (FAMEs) via esterification with methanolic HCl is a standard and highly effective derivatization technique. nih.govnih.govbohrium.com This process replaces the polar carboxylic acid group with a less polar ester group, which significantly increases the volatility of the analytes and improves their chromatographic behavior. sigmaaldrich.com The reaction is often carried out by heating the lipid sample with a solution of HCl in methanol. nih.govglindiachemicals.com This method is robust and can be applied to a wide variety of lipid samples, including fish oils, vegetable oils, and blood lipids, providing high yields of FAMEs for accurate quantitative analysis. nih.govnih.govbohrium.com

Lipid ClassYield of FAMEs (%)Source(s)
Sterol Esters>96% nih.gov
Triacylglycerols>96% nih.gov
Phospholipids>96% nih.gov
Free Fatty Acids (FFAs)>96% nih.gov

This table is interactive and shows the high conversion yields of different lipid classes to FAMEs using a methanolic HCl method.

Methylation Reactions Utilizing Methanolic HCl as a Methylating Agent

Methanolic hydrogen chloride is not typically employed as a direct methylating agent in the same vein as classic reagents like methyl iodide or dimethyl sulfate. However, its components, methanol and hydrogen chloride, can react to form methyl chloride, a known methylating agent. acs.orggoogle.com This reaction is a common and economical industrial process for producing methyl chloride. google.com

The formation of methyl chloride from methanolic HCl is a significant consideration, particularly in the pharmaceutical industry, due to its classification as a genotoxin. acs.org The reaction involves the hydrochlorination of methanol, where the hydroxyl group of methanol is protonated by HCl, followed by nucleophilic attack by the chloride ion, leading to the displacement of water and formation of methyl chloride (MeCl). google.comyoutube.com

Reaction: MeOH + HCl ⇌ MeCl + H₂O google.com

While methanol itself can act as a C1 source for methylation reactions, these processes often require specific catalysts, such as transition metals or zeolites, and may proceed through different mechanistic pathways, like borrowing hydrogen or radical-based C-H activation. dntb.gov.uaresearchgate.netnih.govmdpi.com The presence of HCl in methanol facilitates the in situ generation of methyl chloride, which can then act as an electrophile in methylation reactions. acs.org This is particularly relevant during the synthesis of other molecules, where the formation of methyl chloride is an unintended side reaction. acs.orgresearchgate.net

Formation of Amine Hydrochloride Salts using Methanolic HCl

Methanolic HCl is a widely used reagent for the preparation of amine hydrochloride salts. acs.orgresearchgate.net This acid-base reaction is a fundamental process in organic chemistry, often employed to facilitate the isolation, purification, and handling of amine compounds. acs.orgyoutube.comspectroscopyonline.com Amines, which are often oils or solids with poor handling characteristics, are converted into their corresponding hydrochloride salts, which are typically crystalline solids that are easier to filter and purify. youtube.comreddit.com The use of methanol as a solvent is advantageous due to the good solubility of many organic substrates. researchgate.net

The reaction involves the protonation of the basic nitrogen atom of the amine by hydrogen chloride. youtube.com The lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from HCl, forming a positively charged ammonium (B1175870) ion. This cation then forms an ionic bond with the negatively charged chloride ion (Cl⁻). youtube.comspectroscopyonline.com

General Reaction: R₃N (in Methanol) + HCl (in Methanol) → R₃NH⁺Cl⁻ (crystalline salt)

This method is prevalent on both laboratory and industrial scales. acs.orgresearchgate.net Anhydrous solutions of HCl in methanol can be prepared by bubbling dry hydrogen chloride gas through anhydrous methanol or by the reaction of acetyl chloride with methanol, which generates HCl in situ. researchgate.net

The formation of an amine hydrochloride salt is an acid-base equilibrium reaction. The position of the equilibrium is dictated by the relative acidities of the reacting species. youtube.com The reaction between an amine and HCl in methanol is generally product-favored because HCl is a very strong acid (pKa ≈ -7), while the resulting protonated amine (an alkylammonium ion) is a much weaker acid (pKa ≈ 10-11). youtube.com

The equilibrium for the salt formation can be represented as: R₃N + H₂Cl⁺ ⇌ R₃NH⁺ + Cl⁻

The equilibrium constant for this reaction is large, driving the reaction toward the formation of the salt. The insolubility of many amine hydrochloride salts in organic solvents like methanol further shifts the equilibrium to the right, leading to their precipitation from the solution. gla.ac.ukgla.ac.uk

Kinetic studies on the dissociation of amine hydrochloride salts have been conducted to understand the recovery of free amines from the salt waste. gla.ac.ukgla.ac.uk These studies indicate that the dissociation is influenced by factors such as the system being open or closed. In a closed system, little to no free amine is produced, whereas an open system can allow for the complete consumption of the solid salt to produce the free amine, within solubility limits. gla.ac.ukgla.ac.uk The equilibrium constants for the formation of amine salts are also influenced by the solvent, with the constants increasing in diluents in the order: cyclohexane (B81311) < carbon tetrachloride < benzene (B151609) < nitrobenzene (B124822) < chloroform. pitt.edu

A significant challenge in the synthesis of amine hydrochloride salts using methanolic HCl is the formation of the genotoxic byproduct, methyl chloride (MeCl). acs.orgresearchgate.net This occurs via the reaction between methanol and HCl, particularly when anhydrous HCl is used or at elevated temperatures. acs.orguspto.gov The concentration of MeCl in the final product is a major concern in pharmaceutical manufacturing. acs.orguspto.gov

Research has shown that the amount of methyl chloride formed can be minimized by controlling the reaction conditions. Key parameters include:

Temperature: Generating the salts at lower temperatures (e.g., 10 °C) significantly reduces the formation of MeCl. acs.orgacs.org

Source of HCl: Using aqueous HCl instead of anhydrous or gaseous HCl can minimize the potential for MeCl formation. uspto.gov

The table below summarizes findings from a study on controlling methyl chloride levels during the synthesis of a tertiary amine hydrochloride salt.

Scale (kg)HCl SourceTemperature (°C)MeCl Level (ppm)
3Anhydrous HClNot specified11-12
Various37% Aqueous HCl10<10
3037% Aqueous HCl101
Data sourced from Organic Process Research & Development. acs.orgacs.org

Another challenge is the physical nature of the salt itself. Amine hydrochloride salts can be highly insoluble, which, while useful for separation, can also be a problem. In the industrial synthesis of isocyanates, for example, the reaction of the amine starting material with the HCl by-product forms an unwanted and highly insoluble salt, leading to a loss of the primary reactant. gla.ac.ukgla.ac.uk Furthermore, practical issues during isolation can arise, such as the salt failing to precipitate or forming an oily sludge instead of a filterable solid. reddit.com

Specific Reaction Pathways in Complex Organic Syntheses

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes and ketones). wikipedia.org The process typically involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. thieme-connect.de Methanol is a common solvent for these reactions, and HCl is frequently used during the workup phase to isolate the newly formed amine as its hydrochloride salt. reddit.commdma.ch

In a typical procedure, the carbonyl compound and an amine are reacted in methanol to form the imine. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is then added to reduce the imine. organic-chemistry.org After the reduction is complete, methanolic HCl or an aqueous HCl solution is added to the reaction mixture. This serves two purposes: it quenches any remaining reducing agent and protonates the product amine, causing it to precipitate as the hydrochloride salt, which can then be isolated by filtration. mdma.ch

For example, in the synthesis of 3-endo-tropanamine, after the reduction step, the oily residue was dissolved in ethanol (B145695), and 37% HCl was added dropwise to precipitate the bis-hydrochloride salt in high yield. mdma.ch The use of methanolic HCl provides an anhydrous environment, which can be beneficial when water-sensitive functional groups are present. researchgate.net

In the context of acylation, particularly esterification, a mixture of acetyl chloride and methanol serves as a convenient method for generating anhydrous methanolic HCl in situ. sciencemadness.orgresearchgate.net This reagent system is used for reactions such as the Fischer esterification of carboxylic acids. sciencemadness.org

When acetyl chloride is added to methanol, they react vigorously to form methyl acetate (B1210297) and hydrogen chloride. researchgate.netsciencemadness.org

Reaction: CH₃COCl + CH₃OH → CH₃COOCH₃ + HCl

The HCl generated is anhydrous and acts as a catalyst for the esterification of a carboxylic acid present in the mixture. sciencemadness.org This method is valued for its mildness and efficiency and is used for preparing amino acid esters and fatty acid methyl esters (FAMEs) for gas chromatography analysis. sciencemadness.orgresearchgate.net The process avoids the use of corrosive and difficult-to-handle HCl gas while ensuring anhydrous conditions, which are crucial for driving the esterification equilibrium toward the product. researchgate.netresearchgate.net

Ring-opening Reactions and Subsequent Salt Formation

Methanolic hydrogen chloride (HCl) is a versatile reagent for the ring-opening of strained heterocyclic compounds, such as epoxides and aziridines. The high ring strain in these three-membered rings provides the driving force for the reaction, which proceeds under milder conditions than the cleavage of other ethers. chemistrysteps.comopenstax.org The reaction mechanism involves an initial protonation of the heteroatom (oxygen in epoxides, nitrogen in aziridines) by the strong acid, HCl. chemistrysteps.comyoutube.com This protonation activates the ring by creating a good leaving group and renders the ring carbons more electrophilic and susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org

The subsequent nucleophilic attack can be carried out by the chloride ion (from HCl) or the solvent (methanol). The regioselectivity of this attack is highly dependent on the structure of the epoxide or aziridine (B145994). openstax.orglibretexts.org The reaction can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. openstax.orglibretexts.org

SN2-like Pathway : When the epoxide or aziridine carbons are primary or secondary, the nucleophile attacks primarily at the less sterically hindered carbon atom. openstax.orglibretexts.org This is a typical outcome for an SN2 reaction. For instance, the reaction of 1,2-epoxypropane with HCl yields primarily 1-chloro-2-propanol. openstax.org

SN1-like Pathway : When one of the ring carbons is tertiary, the nucleophilic attack occurs preferentially at the more substituted carbon. openstax.orglibretexts.org In this case, the transition state has significant carbocation character, and the positive charge is better stabilized on the more substituted carbon. libretexts.org For example, 2-methyl-1,2-epoxypropane reacts with HCl to give 2-chloro-2-methyl-1-propanol (B11764102) as the major product. openstax.org

The stereochemistry of the acid-catalyzed ring-opening typically results in anti or trans products. The nucleophile attacks from the side opposite to the protonated heteroatom, leading to an inversion of configuration at the site of attack, which is characteristic of an SN2-like backside attack. chemistrysteps.comopenstax.org

Following the ring-opening, the resulting product, which is often a β-chloroamine or a β-chloroalcohol derivative, can form a hydrochloride salt. In the case of aziridine ring-opening, the nitrogen atom of the product is basic and will be protonated by the excess HCl present in the medium to form a stable ammonium salt.

Regioselectivity of Acid-Catalyzed Epoxide Ring-Opening with HCl openstax.org
Epoxide SubstrateMajor ProductSite of Nucleophilic AttackDominant Mechanistic Character
1,2-Epoxypropane1-Chloro-2-propanolLess substituted carbonSN2-like
2-Methyl-1,2-epoxypropane2-Chloro-2-methyl-1-propanolMore substituted (tertiary) carbonSN1-like

Alkylation Reactions (e.g., Methyl Hydrazine (B178648) Synthesis)

Methanolic HCl can also be employed in alkylation reactions, where methanol acts as the alkylating agent. A notable example is the synthesis of methylhydrazine. The direct alkylation of hydrazine is often problematic as it can lead to a mixture of mono-, di-, tri-, and even tetra-alkylated products, making it difficult to isolate the desired mono-alkylated derivative in good yield. princeton.edudtic.mil

To achieve more selective methylation, specific synthetic strategies have been developed that utilize hydrazine salts and methanol under controlled conditions. One such method involves the reaction of hydrazine hydrochloride or hydrazine dihydrochloride (B599025) with methanol. google.comgoogleapis.com In this process, methanol serves as the methylating agent. The reaction is typically carried out under elevated temperature and pressure in an autoclave. google.comgoogleapis.com The use of a hydrazine salt helps to moderate the reactivity and can improve the selectivity for monomethylation compared to using free hydrazine. googleapis.com

For instance, a process for producing methylhydrazine involves reacting hydrazine chloride with methanol under the protection of an inert gas. google.com The reaction is heated to temperatures in the range of 90-120 °C with the pressure controlled between 0.5-0.7 MPa. google.com After the reaction, the resulting methylhydrazine hydrochloride is isolated. google.com The free methylhydrazine can then be obtained by treatment with a base, followed by distillation. google.comgoogleapis.com

Another patented process describes the reaction of hydrazine monohydrochloride with methanol in the presence of a catalyst like hydrazine dihydrochloride or methyl chloride at temperatures of 90 to 140°C. googleapis.com This method is reported to produce monomethylhydrazine with high selectivity while controlling the formation of by-products like 1,1-dimethylhydrazine. googleapis.com

Conditions for Methylhydrazine Synthesis via Alkylation
Hydrazine SourceAlkylating AgentCatalyst/AdditiveTemperaturePressureReference
Hydrazine ChlorideMethanolNot specified90-120 °C0.5-0.7 MPa google.com
Hydrazine MonohydrochlorideMethanolHydrazine Dihydrochloride or Methyl Chloride90-140 °C (preferably 110-130 °C)7-13 Kg/cm² googleapis.com

Advanced Characterization and Analytical Methodologies for Methanolic Hcl Systems

Spectroscopic Techniques for Compositional and Structural Elucidation

Spectroscopic methods are instrumental in the qualitative and quantitative analysis of methanolic HCl systems, offering non-destructive and highly sensitive means of investigation. These techniques probe the interaction of electromagnetic radiation with the molecules in the sample, providing a wealth of information about their electronic structure, functional groups, and solution-phase behavior.

UV-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative analysis of compounds in solution, including those in methanolic HCl. sphinxsai.com This method is based on the principle that many organic molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the absorbing species in the solution, a relationship described by the Beer-Lambert law. sphinxsai.com

In methanolic HCl systems, UV-Vis spectrophotometry can be used to determine the concentration of a primary compound or to quantify related substances and impurities. researchgate.net The acidic environment can influence the chromophores of the analytes, potentially leading to shifts in the maximum absorption wavelength (λmax). researchgate.net Therefore, method development often involves selecting a suitable wavelength where the analyte absorbs strongly and interferences from other components are minimal. For instance, a spectrophotometric method for the determination of Mebendazole in bulk and pharmaceutical formulations utilizes 0.5 M methanolic hydrochloride, with the drug exhibiting an absorption maximum at 234 nm. researchgate.net

The validation of a UV-Vis spectrophotometric method is critical to ensure its accuracy, precision, and reliability for its intended purpose. sphinxsai.com This typically involves assessing parameters such as linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative UV-Vis Spectrophotometry Parameters for Compound Analysis in Methanolic HCl

ParameterDescriptionTypical Value/Range
Wavelength (λmax) The wavelength at which the analyte shows maximum absorbance.Analyte-dependent (e.g., 234 nm for Mebendazole in 0.5 M methanolic HCl) researchgate.net
Linearity (r²) The correlation coefficient, indicating how well the calibration curve fits the linear regression.> 0.998 researchgate.net
Concentration Range The range of concentrations over which the method is linear, accurate, and precise.e.g., 1-10 µg/mL researchgate.net
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.Analyte and solvent dependent
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Varies by analyte and instrument
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.Varies by analyte and instrument

This table presents illustrative data and typical ranges. Actual values are specific to the analyte and the validated method.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the structure and chemical environment of molecules in solution. nanoqam.ca It is based on the magnetic properties of atomic nuclei and can be used to identify compounds, elucidate their three-dimensional structure, and study dynamic processes. nanoqam.calibretexts.org

In methanolic HCl systems, NMR is invaluable for characterizing the primary compound and any related substances or reaction products. The choice of solvent is crucial in NMR, and for proton NMR (¹H NMR), deuterated solvents such as methanol-d4 (B120146) (CD₃OD) are typically used to avoid overwhelming signals from the solvent itself. ucla.edu However, residual protons in the deuterated solvent will still produce signals. ucla.edu

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. msu.edu The acidic nature of methanolic HCl can lead to protonation of certain functional groups, which in turn affects the chemical shifts of nearby nuclei. libretexts.org Furthermore, protons attached to heteroatoms, such as the hydroxyl group in methanol (B129727), can undergo chemical exchange with other labile protons in the solution, which can lead to broadened signals or a single averaged signal. msu.edu High-resolution NMR allows for the separate study of hydrogens belonging to different functional groups. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts in Methanol-d4

Functional GroupChemical Shift (δ, ppm)Multiplicity
Residual CHD₂- in CD₃OD3.31Pentet
Residual -OD in CD₃OD4.87Singlet
Methyl (CH₃) of Methanol~3.34Singlet
Aromatic Protons6.5 - 8.5Varies
Aldehydic Proton9.0 - 10.0Singlet
Carboxylic Acid Proton10.0 - 13.0Singlet (broad)

Note: Chemical shifts are approximate and can be influenced by solute concentration, temperature, and the presence of other substances, including HCl. illinois.edupitt.edu

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. echemi.com It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending. libretexts.org Each type of bond and functional group has a characteristic vibrational frequency, resulting in a unique infrared spectrum that acts as a "molecular fingerprint."

In the context of methanolic HCl systems, FTIR can be used to confirm the presence of expected functional groups, identify impurities, and monitor chemical reactions. The spectrum of methanol itself shows characteristic absorption bands for the O-H stretching (broad, around 3300 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), and C-O stretching (around 1030 cm⁻¹). echemi.comlibretexts.org The presence of HCl can be identified by its distinct rotational-vibrational spectrum, although in a condensed phase, this may be observed as a broad feature. epa.govstemed.site The acidic environment can also influence the vibrational frequencies of functional groups in the analyte molecules.

Table 3: Characteristic FTIR Absorption Frequencies for Common Functional Groups

Functional GroupVibration TypeWavenumber Range (cm⁻¹)
O-H (Alcohol)Stretching (H-bonded)3200 - 3600 (broad)
N-H (Amine/Amide)Stretching3300 - 3500
C-H (Alkane)Stretching2850 - 3000
C=O (Carbonyl)Stretching1650 - 1780
C=C (Alkene)Stretching1620 - 1680
C-O (Alcohol, Ether, Ester)Stretching1000 - 1300

This table provides general ranges for characteristic FTIR absorptions. The exact position and intensity of the bands can be affected by the molecular structure and intermolecular interactions. libretexts.orginstanano.com

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of individual components within a mixture. In methanolic HCl systems, these methods are crucial for assessing the purity of a compound and for analyzing complex mixtures.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. phenomenex.com However, many compounds of interest are not sufficiently volatile for direct GC analysis. phenomenex.comlibretexts.org In such cases, a chemical modification process called derivatization is employed to convert the non-volatile analytes into more volatile derivatives. youtube.comjfda-online.com

Methanolic HCl is a common and effective reagent for the derivatization of compounds containing functional groups such as carboxylic acids and amines. researchgate.netnih.gov The reaction with methanolic HCl, often performed at elevated temperatures, converts carboxylic acids into their more volatile methyl esters (esterification) and can be used in the derivatization of amino acids. researchgate.netsigmaaldrich.comsigmaaldrich.com This process significantly improves the chromatographic properties of the analytes, leading to better peak shape and resolution. youtube.com For example, fatty acids can be converted to fatty acid methyl esters (FAMEs) for GC analysis. researchgate.net The reaction conditions, including the concentration of HCl in methanol, temperature, and time, must be optimized to ensure complete derivatization and avoid the formation of byproducts. sigmaaldrich.comsigmaaldrich.com

Table 4: Example of GC Derivatization using Methanolic HCl

Analyte ClassFunctional GroupDerivatization ReactionResulting Derivative
Carboxylic Acids-COOHEsterificationMethyl Ester (-COOCH₃)
Amino Acids-COOH and -NH₂Esterification and AcylationN-Acyl Amino Acid Methyl Ester
Fatty Acids-COOHEsterificationFatty Acid Methyl Ester (FAME)

This table provides examples of derivatization reactions. The specific conditions and subsequent derivatization steps may vary depending on the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of a broad range of compounds. pharmaguideline.com It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds that are not amenable to GC. basicmedicalkey.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. pharmaguideline.com Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. sigmaaldrich.com

Methanol is a common organic solvent used in the mobile phase for reversed-phase HPLC, a mode of HPLC where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. pharmaguideline.combasicmedicalkey.com In the analysis of compounds in methanolic HCl, the acidic nature of the sample can be leveraged in the mobile phase to control the ionization state of the analytes, thereby influencing their retention on the column. basicmedicalkey.com For instance, by maintaining a low pH, the ionization of acidic compounds can be suppressed, leading to increased retention on a reversed-phase column.

HPLC methods are used for purity assessment by separating the main compound from its impurities and degradation products. basicmedicalkey.com The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. researchgate.net Method development in HPLC involves optimizing parameters such as the column type, mobile phase composition (including the gradient), flow rate, and detector settings to achieve the desired separation. researchgate.net

Table 5: Key Parameters in HPLC Method Development for Methanolic Systems

ParameterDescriptionCommon Choices/Considerations
Stationary Phase The solid packing material in the column.C18, C8 (for reversed-phase)
Mobile Phase The solvent that carries the sample through the column.Methanol/Water or Acetonitrile/Water mixtures, often with pH modifiers like formic acid or trifluoroacetic acid. researchgate.netlaballey.com
Elution Mode The method of passing the mobile phase through the column.Isocratic (constant mobile phase composition) or Gradient (changing mobile phase composition). researchgate.net
Flow Rate The speed at which the mobile phase moves through the column.Typically 0.5 - 2.0 mL/min for analytical columns.
Detection The method used to detect the analytes as they elute from the column.UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). researchgate.netmdpi.com

This table outlines the primary parameters that are adjusted during HPLC method development to achieve optimal separation.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) serves as a powerful tool for the real-time monitoring of chemical reactions in methanolic hydrogen chloride (HCl) systems and for the comprehensive identification of products. Its high sensitivity and selectivity allow for the direct analysis of reaction mixtures, often with minimal sample preparation, providing crucial insights into reaction kinetics, intermediate formation, and final product structures.

One application involves monitoring reactions such as reductive amination, where methanolic HCl is used as a catalyst. waters.com Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can track the step-by-step progress of the reaction. For instance, in the reductive amination of acetophenone (B1666503) and aniline, mass spectra can clearly show the initial reactants, the formation of the iminium intermediate upon addition of methanolic HCl, and the subsequent conversion to the final product over time. waters.com This allows for rapid confirmation of reaction milestones and identification of major components without the need for workup or separation. waters.com

Beyond monitoring the intended reaction pathway, mass spectrometry is critical for identifying unintended side products or degradation products that can form in methanolic HCl solutions. Over time, concentrated solutions of hydrogen chloride in methanol can react to form methyl chloride and dimethyl ether. acs.org A qualitative mass spectrometry analysis of the headspace of a stored methanolic HCl solution confirmed methyl chloride as the major component, along with some dimethyl ether, while gaseous HCl was not detected. acs.org This is a significant finding, particularly in the pharmaceutical industry, as methyl chloride is a genotoxic substance. acs.org

Furthermore, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is employed for the identification of specific compounds extracted or processed using methanolic HCl. researchgate.net This method is effective for characterizing complex mixtures, such as identifying color constituents from natural sources where methanolic HCl is used as an extraction solvent. researchgate.net High-resolution mass spectrometry (HR-MS) plays a key role in drug metabolite identification, where its robust accuracy allows for the detection and structural elucidation of metabolites from complex biological matrices. nih.gov The ability to obtain precise molecular formulas and fragmentation patterns is essential for confirming the identity of both expected and unexpected products. nih.gov

Acoustic and Viscometric Studies for Intermolecular Interactions in Methanol Solutions

Acoustic and viscometric studies are effective non-destructive techniques for probing the nature and strength of intermolecular interactions between a solute, such as a hydrochloride compound, and a solvent like methanol. nadiapub.com By measuring fundamental properties like ultrasonic velocity, density, and viscosity of the solutions at various concentrations and temperatures, it is possible to derive a range of thermodynamic and acoustic parameters. nadiapub.com These derived parameters provide valuable qualitative insights into the solute-solvent interactions, which are crucial for understanding the physicochemical behavior of the drug in solution. nadiapub.com

The variation of these parameters with concentration and temperature reveals changes in the structural arrangement of the solvent molecules around the solute. For example, a non-linear variation in ultrasonic velocity with concentration often indicates the presence of significant molecular interactions. The formation of hydrogen bonds between the solute and methanol, or dipole-dipole interactions, can lead to a more compact structure, affecting properties like compressibility and volume. nadiapub.com Such studies are instrumental in characterizing the structure-making or structure-breaking ability of the solute in the solvent, which is essential information in fields like pharmaceutical sciences for understanding drug action and transport. nadiapub.com

Determination of Adiabatic Compressibility and Free Volume

Intermolecular free volume (Vf) refers to the space between molecules in the solution. It is another parameter derived from ultrasonic velocity and viscosity that provides insight into the packing efficiency and molecular arrangement. A decrease in free volume suggests that the solute molecules are fitting into the voids of the solvent or that strong interactions are causing a contraction in volume, leading to a more closely packed structure. nadiapub.com

In a study of Prasugrel hydrochloride in methanol, both adiabatic compressibility and free volume were observed to decrease with increasing drug concentration at a constant temperature. nadiapub.com This trend indicates strengthening solute-solvent interactions, likely due to the formation of hydrogen bonds between the drug and methanol molecules. nadiapub.com However, as the temperature was increased, these parameters generally showed an increase, suggesting that thermal energy was disrupting the intermolecular associations. nadiapub.com

Table 1: Adiabatic Compressibility and Free Volume of Prasugrel-HCl in Methanol at 303 K nadiapub.com
Concentration (M)Adiabatic Compressibility (β) x 10-10 (m2N-1)Free Volume (Vf) x 10-7 (m3mol-1)
0.0259.875.89
0.0509.815.51
0.1009.704.88
0.1509.584.43
0.2009.474.07

Rao's Constant and Relative Association Analysis

Rao's constant (R), also known as the molar sound velocity, and relative association (RA) are two additional acoustic parameters that help in understanding the extent of association between solute and solvent molecules. Rao's constant is calculated using the ultrasonic velocity and molar volume. Its non-linear variation with concentration is often interpreted as an indicator of complex formation or other specific interactions within the solution. nadiapub.comscholarsresearchlibrary.com

Relative association is a parameter that is influenced by two main factors: the breaking up of associated solvent molecules upon the addition of a solute, and the solvation of the solute molecules. scholarsresearchlibrary.com It provides a measure of the extent of association of the components in the solution. An increase in relative association with concentration generally suggests that solute-solvent interactions are dominant over the dissociation of solvent-solvent aggregates. ijper.org

Table 2: Rao's Constant and Relative Association of Prasugrel-HCl in Methanol at 303 K nadiapub.com
Concentration (M)Rao's Constant (R) x 10-6Relative Association (RA)
0.02510490.979
0.05010560.984
0.10010700.993
0.15010841.002
0.20010981.011

Computational and Theoretical Studies of Hydrochloride Methanol Interactions

Density Functional Theory (DFT) Calculations for Molecular and Crystal Structures

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to model the electronic structure of molecules and materials. It is widely applied to study hydrochloride-methanol systems, offering accurate predictions of molecular geometries, interaction energies, and spectroscopic properties. nih.govnih.gov DFT calculations have been instrumental in analyzing the complex interplay of forces within these systems, such as the hydrogen and halogen bonding assemblies in the methanol (B129727) solvate–hydrate (B1144303) of tipiracil (B1663634) hydrochloride. rsc.org

Beyond analyzing known structures, computational methods, often integrating DFT, are used for Crystal Structure Prediction (CSP). mdpi.com CSP aims to predict the crystalline arrangement of molecules from their chemical composition alone. propulsiontechjournal.com This is a complex problem due to the vast number of possible packing arrangements. mdpi.com For hydrochloride-methanol systems, CSP could be employed to predict potential new solvate forms that have not yet been synthesized. These predictions can guide experimental efforts to crystallize new materials with desired properties. propulsiontechjournal.com

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) Analysis

To understand the specific nature of the bonds within a system, researchers turn to methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) analysis.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds. researchgate.netmdpi.com Within QTAIM, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. researchgate.net The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. researchgate.netacs.org For hydrogen bonds, typical values for electron density at the BCP range from 0.002 to 0.035 atomic units (a.u.), with positive Laplacian values indicating a closed-shell interaction, characteristic of noncovalent bonds. acs.org In a study of a tipiracil hydrochloride methanol solvate, QTAIM was used to further analyze the hydrogen and halogen bonding assemblies identified by DFT. rsc.org

The NCIplot is a visualization tool that highlights noncovalent interactions in real space. mdpi.comnih.gov It is based on the electron density and its reduced density gradient (s). nih.gov NCI plots generate surfaces that identify and characterize different types of interactions:

Hydrogen Bonds: Appear as strong, attractive interactions. nih.gov

Van der Waals Interactions: Appear as weaker, more diffuse areas. nih.gov

Steric Repulsion: Identified as repulsive interactions. nih.gov

By color-coding these surfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, one can distinguish between attractive (blue/green) and repulsive (red) interactions. nih.govnih.gov This technique was applied alongside QTAIM to investigate the bonding network in the tipiracil this compound solvate. rsc.org

Table 1: Typical QTAIM Parameters for Hydrogen Bonding Interactions. acs.org
ParameterTypical Range (a.u.)Significance
Electron Density (ρ)0.002–0.035Correlates with bond strength; higher ρ indicates a stronger bond.
Laplacian of Electron Density (∇²ρ)0.024–0.139Positive value indicates depletion of charge, typical for closed-shell interactions (e.g., hydrogen bonds).

Molecular Electrostatic Potential (MEP) Surface Calculations and σ-Hole Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting intermolecular interactions. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). researchgate.net These maps are crucial for identifying likely sites for electrophilic and nucleophilic attack and for predicting noncovalent interactions like hydrogen and halogen bonds. researchgate.net

A key concept related to MEP is the σ-hole . A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded atom (often a halogen, chalcogen, or pnictogen) along the extension of the bond. rsc.orgrsc.orgnih.gov This electron-deficient region arises from the anisotropic distribution of electron density around the atom. researchgate.net The positive σ-hole can then interact favorably with an electron-rich region on another molecule, such as a lone pair, forming a directional σ-hole interaction. rsc.orgwikipedia.org Halogen bonding is a well-known subset of these interactions. rsc.org

Table 2: MEP and σ-Hole Interaction Characteristics.
FeatureDescriptionRole in Interaction
Negative MEP (Red)Electron-rich regions, often associated with lone pairs on electronegative atoms (e.g., oxygen).Acts as the hydrogen or halogen bond acceptor (Lewis base). wikipedia.org
Positive MEP (Blue)Electron-poor regions, often associated with hydrogen atoms in polar bonds or σ-holes.Acts as the hydrogen or halogen bond donor (Lewis acid). wikipedia.org
σ-holeA region of positive MEP on the extension of a covalent bond to a halogen or other Group IV-VII atom. rsc.orgEnables directional halogen bonding and other noncovalent interactions with negative sites. rsc.orgrsc.org

Computational Modeling of Hydrogen and Halogen Bonding Networks

Computational modeling is essential for deciphering the complex networks of hydrogen and halogen bonds that define the structure of hydrochloride-methanol solvates. As seen in the tipiracil hydrochloride crystal structure, a complex network of H-bonds exists. rsc.org Methanol, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, while the chloride ion is a strong hydrogen bond acceptor. mdpi.comnih.gov

Molecular Dynamics Simulations for Understanding Crystallization and Dissolution Processes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical processes. nih.gov This technique is particularly useful for understanding complex phenomena like crystallization and dissolution, which are difficult to probe experimentally at the molecular level. tdl.orgacs.org

In the context of hydrochloride-methanol systems, MD simulations can be used to:

Model Crystallization: Simulate the process of how solute molecules (the hydrochloride salt) and solvent (methanol) come together to form an ordered crystal lattice. researchgate.net MD can reveal the role of the solvent in mediating solute-solute interactions and influencing the final crystal morphology. researchgate.netconsensus.app For example, simulations have been used to study the effect of methanol on the crystal habit of metformin (B114582) HCl. researchgate.net

Simulate Dissolution: Model the breakdown of a crystal lattice as solvent molecules surround and solvate the individual ions. acs.orgresearchgate.net These simulations can provide insights into solubility and dissolution rates, which are critical properties for pharmaceuticals. acs.orgnih.gov By calculating the free energy difference between a molecule in the crystal and in solution, MD can be used to predict the solubility of organic crystals. acs.org

MD simulations thus bridge the gap between static computational models and real-world dynamic processes, offering a deeper understanding of how hydrochloride-methanol systems behave in solution and during phase transitions. osti.gov

Thermodynamic and Kinetic Modeling of HCl-Methanol Reactivity

The reaction between hydrogen chloride and methanol to produce methyl chloride and water is an exothermic process. The primary reaction proceeds as follows:

HCl + CH₃OH ⇌ CH₃Cl + H₂O

This reaction is understood to proceed via a nucleophilic substitution (SN2) mechanism. In this process, the methanol molecule is first protonated by the highly acidic hydrogen chloride. This protonation of the hydroxyl group of methanol makes it a good leaving group (water). Subsequently, the chloride ion acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form methyl chloride.

Thermodynamic Analysis

The spontaneity and energy changes associated with the hydrochlorination of methanol can be quantified by its thermodynamic parameters: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Based on standard thermodynamic data, the reaction is thermodynamically favorable.

A simulation study of a methyl chloride production process reported a Gibbs free energy of reaction (ΔGᵣₓ) of -39.22 kJ/mol. bcrec.id This negative value indicates a spontaneous reaction under the studied conditions. The standard enthalpy of reaction (ΔH°) can be calculated from the standard enthalpies of formation of the reactants and products, further confirming the exothermic nature of the reaction.

Thermodynamic ParameterValueSignificance
ΔGᵣₓ-39.22 kJ/molSpontaneous Reaction

Note: The provided Gibbs free energy value is from a specific process simulation and may vary with different reaction conditions.

Kinetic Modeling

Kinetic studies of the liquid-phase hydrochlorination of methanol reveal that the reaction is first-order with respect to both methanol and hydrogen chloride. researchgate.net The rate of formation of methyl chloride is influenced by the concentrations of the reactants and the partial pressure of hydrogen chloride.

A key parameter in kinetic modeling is the activation energy (Ea), which represents the minimum energy required for the reaction to occur. For the non-catalytic liquid-phase hydrochlorination of methanol, the activation energy has been determined to be 113 kJ/mol. researchgate.netepa.govresearchgate.net

The rate of this reaction can be described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy (113 kJ/mol)

R is the universal gas constant (8.314 J/mol·K)

T is the temperature in Kelvin

While the activation energy is well-documented, specific values for the pre-exponential factor can vary depending on the experimental conditions and the presence of catalysts.

Kinetic ParameterValueDescription
Activation Energy (Ea)113 kJ/molMinimum energy for reaction

It is also important to consider potential side reactions. A notable side reaction is the acid-catalyzed dehydration of methanol to form dimethyl ether (CH₃OCH₃). researchgate.net This side reaction has a significantly lower activation energy of approximately 33 kJ/mol, indicating that it can become more prominent under certain conditions. researchgate.netresearchgate.net

Solid State Forms, Solvates, and Crystallography of Hydrochloride Methanol Systems

Formation Mechanisms of Methanol (B129727) Solvates of Hydrochloride Salts

Methanol solvates of hydrochloride salts can be prepared through two primary methods: crystallization from a methanol-rich environment or by exposing a pre-existing solid crystalline phase to methanol vapor.

The most direct method for forming a methanol solvate is through crystallization from a solution containing methanol. taylorfrancis.com This process involves dissolving the hydrochloride salt or the free base of the compound in methanol, sometimes with other co-solvents, and allowing crystals to form. The methanol molecules, being present in the crystallization medium, can become incorporated into the crystal lattice, often through hydrogen bonding with the hydrochloride salt. mdpi.com

Several techniques can be employed to induce crystallization:

Slow Evaporation: This technique was used to produce single crystals of an ambroxol (B1667023) hydrochloride methanol solvate, which were suitable for structural analysis. jst.go.jp

Anti-Solvent Addition: In this method, a compound is dissolved in a solvent in which it is soluble (like methanol), and then an "anti-solvent" (in which the compound is insoluble) is added to precipitate the solid. This was used to recrystallize ambroxol hydrochloride form A from a methanol solution using pentane (B18724) as the anti-solvent. jst.go.jp

Cooling Crystallization: Nicosulfuron (B1678754) methanol solvate (NS-MeOH) was successfully obtained when crystallization was carried out at a lower temperature of 5 °C. mdpi.com

Reaction Crystallization: In some cases, the hydrochloride salt itself is formed in the presence of methanol. For instance, clopidogrel (B1663587) hydrochloride can be formed by dissolving the base in toluene, adding one equivalent of methanol, and then treating the solution with trimethylchlorosilane. googleapis.com

The formation of solvates versus non-solvated forms can be highly dependent on the specific compound and the conditions used. researchgate.net

An alternative route to forming methanol solvates involves a solid-state transformation where a crystalline form of a substance is exposed to anhydrous methanol vapor. This method does not require dissolving the initial solid.

A notable example is the formation of thiamine (B1217682) hydrochloride monomethanolate (MM). umn.edufigshare.com When various crystalline forms of thiamine hydrochloride, including the hemihydrate (HH), nonstoichiometric hydrate (B1144303) (NSH), and anhydrate (AH), are exposed to anhydrous methanol vapor, they transform into the MM solvate. umn.edufigshare.com This indicates that the methanol molecules can penetrate the existing crystal lattice and rearrange it to form a new, stable solvated structure. The stability of the resulting solvate can vary depending on the surrounding environment; the thiamine hydrochloride MM was found to be stable in the presence of nonpolar solvent vapors like benzene (B151609) and hexane (B92381) but transformed in the presence of water vapor or other polar solvent vapors. umn.edufigshare.com

Characterization of Solvate Structures by X-ray Crystallography

X-ray crystallography is an indispensable tool for the definitive characterization of solid-state forms. rigaku.comamericanpharmaceuticalreview.com It provides detailed information on the atomic arrangement within the crystal, confirming the presence of a new crystalline phase and elucidating the specific roles of the host (hydrochloride salt) and guest (methanol) molecules. americanpharmaceuticalreview.com

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. sevenstarpharm.com For hydrochloride-methanol systems, SCXRD reveals critical details about how the methanol molecule is integrated into the crystal lattice. This includes:

Molecular Connectivity and Conformation: It confirms the chemical structure and shows the spatial arrangement of the atoms.

Hydrogen Bonding Networks: A key aspect of solvate structures is the hydrogen bonding between the solvent and the host molecule. In the nicosulfuron-methanol (NS-MeOH) solvate, SCXRD analysis revealed that methanol molecules are incorporated into the crystal lattice and form hydrogen bonds with the nicosulfuron molecules, which dictates the molecular assembly and final packing. mdpi.com Similarly, in a methanol solvate of 7,8-dimethylalloxazine, the methanol molecule's O-H group forms a hydrogen bond with a nitrogen acceptor on the alloxazine (B1666890) ring system. nih.gov

Stoichiometry: SCXRD determines the exact ratio of the host molecule to the solvent molecule in the crystal unit. For example, it was used to identify a catechin (B1668976) methanol hemisolvate-monohydrate, which contained one water molecule and a half molecule of methanol for every catechin molecule. rsc.org

Single crystals of sufficient quality are required for SCXRD analysis, which can sometimes be challenging to grow. jst.go.jprsc.org

Powder X-ray Diffraction (PXRD) is a fundamental technique used for the routine analysis and identification of crystalline materials. rigaku.com It is particularly valuable in screening for new solid forms, including solvates, and for analyzing polymorphism. americanpharmaceuticalreview.comsoton.ac.uk The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. nih.gov

When a new hydrochloride-methanol solvate is formed, its PXRD pattern will show distinct peaks at different diffraction angles (2θ) compared to the unsolvated form or other polymorphs. For example, the PXRD pattern for nicosulfuron-methanol solvate (NS-MeOH) displayed new, characteristic peaks that were clearly different from those of pure nicosulfuron. mdpi.com The good agreement between the experimental PXRD pattern and one simulated from SCXRD data confirms the phase purity of the sample. mdpi.com

PXRD is also crucial for studying phase transformations. Variable-temperature PXRD (VT-PXRD) can be used to monitor changes in the crystal structure as a sample is heated or cooled, providing direct evidence of desolvation or transitions to other polymorphic forms. soton.ac.uk

Thermal Analysis of Solvates and Phase Transformations

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the stability of solvates upon heating and to characterize the phase transformations they undergo. rigaku.comacs.org

TGA measures the change in mass of a sample as a function of temperature. For a methanol solvate, a weight loss corresponding to the evaporation of methanol (desolvation) is typically observed. The temperature at which this occurs provides information about the thermal stability of the solvate. In the case of nicosulfuron-methanol solvate, TGA showed a weight loss of 6.7% (close to the theoretical value of 7.2% for a monosolvate), indicating the loss of methanol. mdpi.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and desolvation. The DSC thermogram for NS-MeOH showed a sharp endothermic peak at 142 °C, corresponding to the desolvation event seen in the TGA. mdpi.com This desolvation temperature is notably higher than the boiling point of methanol, which is attributed to the strong intermolecular hydrogen bonds holding the methanol within the crystal lattice. mdpi.com

The combination of these techniques can map the transformation pathway. For thiamine hydrochloride monomethanolate, desolvation between 50-80 °C led to a poorly crystalline intermediate, which then crystallized into the anhydrous form at temperatures of 150 °C or higher. umn.edu Similarly, studies on nifedipine (B1678770) solvates, including a methanol solvate, used a combination of variable-temperature PXRD, DSC, and TGA to follow the desolvation pathways, finding that in all cases, the final product was the thermodynamically stable α-polymorph of nifedipine. nih.gov The methanol solvate of nifedipine also displayed interesting negative thermal expansion upon heating, a rare behavior linked to its specific hydrogen-bonding pattern. nih.gov

Data Tables

Table 1: Crystallographic Parameters for Nicosulfuron-Methanol Solvate (NS-MeOH) Data sourced from a single crystal X-ray diffraction study. mdpi.com

ParameterValue
FormulaC₁₅H₁₈N₅O₆S · CH₃OH
Formula Weight442.46
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.345(3)
b (Å)8.123(2)
c (Å)20.011(4)
α (°)90
β (°)104.56(3)
γ (°)90
Volume (ų)1941.8(8)
Z4
Density (calculated) (g/cm³)1.514

Table 2: Thermal Analysis Data for Selected Hydrochloride-Methanol Solvates

CompoundTechniqueEventTemperature (°C)ObservationReference
Nicosulfuron-Methanol SolvateTGA/DSCDesolvation142Weight loss of ~6.7%; Endothermic peak mdpi.com
Thiamine Hydrochloride MonomethanolateThermal AnalysisDesolvation50 - 80Formation of a poorly crystalline intermediate umn.edufigshare.com
Thiamine Hydrochloride MonomethanolateThermal AnalysisCrystallization≥150Transformation to the anhydrous form umn.edufigshare.com

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions in Solvates

The stability and structure of hydrochloride-methanol solvates are governed by a complex network of intermolecular interactions, with hydrogen bonding playing a predominant role. researchgate.netrsc.org Methanol, being a protic solvent, can act as both a hydrogen bond donor and acceptor, allowing it to integrate into the crystal lattice by forming hydrogen bonds with the hydrochloride salt. youtube.com

The strength of these interactions can be significant, as evidenced by desolvation temperatures that are often higher than the boiling point of methanol. researchgate.netfigshare.com These strong interactions can stabilize the solvate structure and influence its physical properties. The study of these hydrogen bonding networks is crucial for understanding the stability of the solvate and predicting its behavior upon desolvation. rsc.orgrsc.org

Impact of Solvent Disorder on Crystal Packing and Stability

Solvent disorder, where the solvent molecules occupy multiple positions within the crystal lattice, can have a significant impact on the crystal packing and stability of hydrochloride-methanol solvates. rsc.org This disorder can arise from the flexibility of the solvent molecule and the nature of the host-guest interactions.

Desolvation and Polymorphic Transformations of Methanol Solvates

The removal of solvent molecules from a solvate, known as desolvation, can lead to the formation of an anhydrous crystalline form or an amorphous phase. rsc.orgrsc.org This process can be a key step in obtaining new polymorphic forms of a substance that may not be accessible through direct crystallization from solution. mdpi.compsu.edu

Kinetics and Mechanisms of Desolvation

The kinetics and mechanism of desolvation can vary depending on the nature of the solvate and the experimental conditions. rsc.orgnih.gov Desolvation can proceed through different mechanisms, such as nucleation and growth of the new phase or by diffusion of the solvent molecules out of the crystal lattice. nih.gov

For some solvates, desolvation occurs without the destruction of the crystal lattice, leading to an isostructural anhydrous form. rsc.org In other cases, the removal of the solvent molecules causes the crystal lattice to collapse, resulting in an amorphous phase, which may then recrystallize into a stable polymorphic form upon further heating. rsc.org For instance, a methanol solvate of ciclesonide (B122086) was found to transform into an amorphous form after desolvation, which then recrystallized into the crystalline form of ciclesonide. rsc.org Studies on niclosamide (B1684120) methanol solvate have shown that the desolvation process can be rate-limited by the nucleation of the solvent-free product. nih.gov

Influence of External Factors on Phase Transitions

External factors such as temperature, humidity, and solvent vapor can significantly influence the desolvation process and subsequent phase transitions. nih.govresearchgate.netresearchgate.net

Humidity: The presence of water vapor can influence the stability of methanol solvates and the pathway of their transformation. researchgate.netacs.org In some instances, exposure to humidity can lead to the displacement of methanol by water molecules, forming a hydrate.

Solvent Vapor: The partial pressure of solvent vapors, including methanol, can affect the rate of phase transitions. researchgate.net For some systems, an increased partial pressure of methanol vapor can increase the extent of a phase transformation, even if a solvate is not formed. researchgate.net

Application of Solvate Characterization in Pharmaceutical Solid-State Development

The characterization of solvates, which are crystalline solid forms containing solvent molecules within the crystal lattice, is a critical activity in pharmaceutical solid-state development. mdpi.comresearchgate.net When the incorporated solvent is methanol, the resulting "hydrochloride-methanol" system, more accurately termed a methanol solvate of a hydrochloride salt, necessitates thorough investigation. The formation of such solvates can significantly influence the physicochemical properties of an active pharmaceutical ingredient (API), impacting its stability, solubility, and manufacturability. mdpi.comacs.org Therefore, a comprehensive characterization of these solvated forms is essential for selecting the optimal solid form for development, ensuring process control, and protecting intellectual property. researchgate.netagnopharma.com

The presence of methanol in the crystal lattice of a hydrochloride salt can lead to the formation of pseudopolymorphs, which are different crystal structures of the same compound that differ in the inclusion of solvent molecules. mdpi.com These solvates often exhibit unique properties compared to their unsolvated (anhydrous) counterparts. researchgate.net The characterization process aims to identify the presence of the solvate, determine its structure, and understand its physical and chemical properties.

A variety of analytical techniques are employed to characterize hydrochloride-methanol solvates. mdpi.comresearchgate.net Single-crystal X-ray diffraction (SCXRD) provides definitive structural information, including the stoichiometry of the API to the solvent and the nature of the intermolecular interactions, such as hydrogen bonding between the methanol molecules and the hydrochloride salt. mdpi.comresearchgate.net Powder X-ray diffraction (PXRD) is used to identify the crystalline phase and can distinguish the solvate from other solid forms. mdpi.com

Thermal analysis methods, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for determining the thermal stability of the solvate and the conditions under which desolvation occurs. mdpi.comnih.gov TGA measures the weight loss of a sample as a function of temperature, which can quantify the amount of solvent in the crystal lattice. researchgate.net DSC can detect thermal events such as desolvation and melting, providing information on the energetics of these processes. mdpi.com Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can also be used to identify the presence of the solvent and changes in the molecular environment of the API upon solvate formation. researchgate.netresearchgate.net

The stability of a hydrochloride-methanol solvate is a key consideration in pharmaceutical development. researchgate.net The solvate may be unstable under certain storage conditions, such as elevated temperature or low humidity, leading to desolvation. researchgate.net This process can result in a phase transformation to a different polymorphic form or an amorphous state, which may have undesirable properties. mdpi.comagnopharma.com For instance, the methanol solvate of urapidil (B1196414) was found to desolvate, leading to the formation of a different polymorphic form depending on the desolvation conditions. researchgate.net

Understanding the conditions under which a hydrochloride-methanol solvate forms is also vital for controlling the crystallization process during manufacturing. The choice of solvent, temperature, and other process parameters can influence whether the solvate or an unsolvated form is produced. mdpi.com In some cases, the formation of a solvate can be used to purify an API or to control its particle size and morphology. cam.ac.uk

The solubility and dissolution rate of an API can be significantly altered by the formation of a methanol solvate. mdpi.com In some instances, the solvated form may exhibit enhanced solubility compared to the anhydrous form, which could be advantageous for bioavailability. mdpi.comacs.org This phenomenon, often referred to as the "spring and parachute" effect, occurs when the metastable solvate dissolves to create a supersaturated solution before converting to the more stable, less soluble form. mdpi.com For example, the methanol solvate of nicosulfuron (NS-MeOH) demonstrated a higher maximum concentration in dissolution studies compared to the unsolvated form. mdpi.com However, the opposite can also be true, and a thorough evaluation is necessary for each specific case.

The detailed research findings from the characterization of hydrochloride-methanol solvates are often compiled into data tables to facilitate comparison and analysis. These tables typically include crystallographic data, thermal analysis results, and spectroscopic information.

Interactive Data Table 1: Example Crystallographic Data for a Hypothetical Hydrochloride-Methanol Solvate

ParameterAnhydrous FormMethanol Solvate
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)10.512.3
b (Å)8.215.6
c (Å)14.718.9
β (°)98.590
Volume (ų)12503635
Z48
Stoichiometry1:01:1 (API:Methanol)

Interactive Data Table 2: Example Thermal Analysis Data for a Hypothetical Hydrochloride-Methanol Solvate

AnalysisAnhydrous FormMethanol Solvate
TGA Weight Loss< 0.1% up to 150 °C~5.2% from 80-120 °C
DSC Endotherm 1-110 °C (Desolvation)
DSC Endotherm 2165 °C (Melting)165 °C (Melting of desolvated form)

Interactive Data Table 3: Example Spectroscopic Data for a Hypothetical Hydrochloride-Methanol Solvate

TechniqueAnhydrous Form (Key Peaks cm⁻¹)Methanol Solvate (Key Peaks cm⁻¹)Interpretation
FTIR3400 (N-H stretch), 1680 (C=O stretch)3550 (O-H stretch, Methanol), 3350 (N-H stretch, shifted), 1670 (C=O stretch, shifted)Presence of methanol and H-bonding interactions
Raman2980 (C-H stretch), 1610 (Aromatic ring)2950 (C-H stretch, Methanol), 2975 (C-H stretch), 1605 (Aromatic ring, shifted)Confirmation of methanol and structural changes

Stability and Degradation Pathways of Methanolic Hcl Solutions

Intrinsic Instability and Potential Degradation Products of Concentrated Methanolic HCl

Concentrated solutions of methanolic HCl are intrinsically unstable. acs.orgacs.org The primary reaction involves the acid-catalyzed conversion of methanol (B129727) to methyl chloride and water. acs.orgyoutube.com Over time, this degradation leads to a decrease in the concentration of HCl in the solution. acs.org A qualitative mass spectrometry analysis of the headspace of a 4 mol/L methanolic HCl solution stored for three months at room temperature revealed methyl chloride as the major component, along with some dimethyl ether. acs.org Notably, gaseous HCl was not detected, while the presence of water was confirmed. acs.org

The instability of methanolic HCl is influenced by its concentration. High concentrations of the reagent can weaken rapidly, even under refrigeration. sigmaaldrich.com This can lead to the formation of concentration artifacts, such as polymers or other unidentified derivatives, which may interfere with analytical procedures. sigmaaldrich.com

Formation of Methyl Chloride as a Degradation Product

The reaction between hydrogen chloride and methanol to produce methyl chloride is a well-established process and is a primary method for the industrial production of this chemical intermediate. acs.orgbme.hu This reaction is a significant factor in the instability of methanolic HCl solutions. acs.org The formation of methyl chloride is a concern, particularly in the pharmaceutical industry, as it is considered a genotoxin. acs.org

Factors Influencing Methyl Chloride Generation (e.g., concentration, storage conditions)

Several factors influence the rate and extent of methyl chloride formation in methanolic HCl solutions:

Concentration: Higher concentrations of HCl in methanol lead to a greater propensity for methyl chloride generation. acs.org Studies have shown that the behavior of the solution is directly linked to its concentration. acs.org

Storage Temperature: Temperature plays a crucial role in the stability of methanolic HCl. Storage at elevated temperatures accelerates the degradation process and the formation of methyl chloride. acs.org For instance, massive degassing and bubbling were observed in a 4 mol/L solution stored at 20–25 °C. acs.org Conversely, storage at lower temperatures (0–5 °C) is highly recommended as it slows down the degradation, though it does not entirely prevent it. acs.org

Storage Time (Shelf Life): The longer a methanolic HCl solution is stored, the greater the extent of degradation and methyl chloride formation. acs.org The concentration of HCl can vary significantly depending on the duration of storage. acs.org Research has shown a notable increase in methyl chloride levels within the first month of storage at room temperature. acs.org

The following table summarizes the observed behavior of methanolic HCl solutions under different storage conditions:

Table 1: Behavior of Methanolic HCl Solutions Under Various Storage Conditions

Concentration (mol/L) Storage Temperature (°C) Storage Time (months) Observed Behavior
4 20–25 1, 2, 3 Massive degassing and bubbling
2-4 0–5 1, 2, 3 Moderate behavior upon opening
5-10% w/w 20–25 1 Increase in methyl chloride level

Data sourced from a study on the intrinsic instability of concentrated solutions of alcoholic hydrogen chloride. acs.org

Mechanistic Understanding of Methyl Chloride Formation from Methanol and HCl

The formation of methyl chloride from methanol and hydrogen chloride proceeds through a nucleophilic substitution reaction. uwi.edu The reaction can be catalyzed by the acid itself. uwi.edu A proposed mechanism suggests that the reaction involves the protonation of methanol by HCl, followed by the nucleophilic attack of the chloride ion on the protonated methanol, leading to the formation of methyl chloride and water. uwi.edursc.org In some industrial processes, a catalyst such as zinc chloride is used to enhance the reaction rate. bme.huuwi.edu

The reaction can be represented by the following equation: CH₃OH + HCl ⇌ CH₃Cl + H₂O researchgate.net

This reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants. youtube.com In addition to methyl chloride, dimethyl ether can also be formed as a by-product, particularly when an excess of methanol is present. bme.hu

Storage Stability and Shelf-Life Considerations for Reagent Solutions

Given the inherent instability of methanolic HCl, proper storage and handling are critical to ensure its efficacy and safety. acs.org It is recommended to use freshly prepared solutions whenever possible, especially for concentrated solutions, to avoid issues arising from decreased HCl concentration and the presence of degradation products. acs.org

For storage, the following recommendations are advised:

Temperature: Store methanolic HCl solutions at low temperatures, ideally between 0–5 °C, to minimize the rate of degradation. acs.org

Container: Store in a tightly sealed, corrosion-resistant container in a dry, well-ventilated area away from heat and ignition sources. sigmaaldrich.com

Shelf Life: Due to its instability, the shelf life of methanolic HCl is limited. High-concentration solutions, in particular, can weaken rapidly. acs.orgsigmaaldrich.com It is advisable to monitor the concentration of the solution if it is stored for an extended period. acs.org

A study monitoring a commercial 5–10% w/w solution of methanolic HCl stored at 20–25 °C found that both water and methyl chloride were present upon receipt. acs.org The level of methyl chloride increased after one month and then decreased in the following months, which was attributed to the evaporation of the volatile methyl chloride (boiling point -23.7 °C). acs.org This highlights the dynamic nature of the degradation process and the importance of understanding the storage history of the reagent.

Industrial Processes and Large Scale Synthesis Utilizing Methanolic Hcl

Methanolic HCl as a Crucial Intermediate in Fine Chemical Production

Methanolic HCl serves as a cornerstone reagent in the synthesis of numerous fine chemicals, where it primarily functions as an acidic catalyst or a reactant. glindiachemicals.com One of its most significant applications is in esterification reactions, particularly for the preparation of methyl esters from carboxylic acids. sigmaaldrich.comsigmaaldrich.com This process is crucial for producing fatty acid methyl esters (FAMEs), which have various industrial applications.

The reaction involves heating a fatty acid with anhydrous methanol (B129727) in the presence of HCl as a catalyst. sigmaaldrich.comsigmaaldrich.com The acidic environment protonates the carbonyl oxygen of the fatty acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. This reversible reaction yields the methyl ester and a molecule of water. sigmaaldrich.com To drive the reaction to completion and ensure a high yield, the water produced is often removed. sigmaaldrich.com

Methanolic HCl is also instrumental in the industrial production of methyl chloride. acs.orguwi.edu The hydrochlorination of methanol is a common and economical route to this essential chemical intermediate, which is a precursor for producing silicones, dichloromethane, and other chlorinated methanes. google.comwikipedia.org The reaction can be carried out in the liquid phase using a metal chloride catalyst, such as zinc chloride, in an aqueous medium at elevated temperatures. google.com

Applications in Pharmaceutical Manufacturing (e.g., APIs and Intermediates)

In the pharmaceutical industry, where precision, purity, and stability are paramount, methanolic HCl is a critical component in the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates. purosolv.comiranacid.com Its functions are diverse, ranging from acting as a reagent and catalyst to facilitating purification and ensuring the stability of the final drug product. glindiachemicals.comiranacid.com

A primary role of HCl, often in a methanolic solution, is the formation of hydrochloride salts of APIs. iranacid.com Many drug molecules are basic compounds with poor solubility in water. Converting these free bases into hydrochloride salts significantly enhances their solubility, chemical stability, and bioavailability, which are crucial attributes for effective drug delivery. iranacid.com This is a common final step in the manufacturing of many widely used drugs.

Furthermore, methanolic HCl is employed for pH control during various stages of API synthesis, including crystallization and fermentation, to optimize reaction conditions and ensure high purity. iranacid.com It also serves as a solvent and a reagent in specific synthetic steps, such as in deprotection reactions (e.g., removal of Boc protecting groups) and esterifications of intermediate compounds. acs.orgpurosolv.com

Table 1: Applications of Methanolic HCl in Pharmaceutical Manufacturing
ApplicationFunctionExamples/Notes
API Salt FormationReacts with basic APIs to form stable, soluble hydrochloride salts.Improves drug stability, solubility, and bioavailability. Common drugs include Metformin (B114582) HCl and Sertraline HCl. iranacid.com
pH ControlAdjusts and maintains the acidity of reaction mixtures.Critical for optimizing yield and purity during fermentation and crystallization steps. iranacid.com
CatalysisActs as an acid catalyst for reactions like esterification.Used in the synthesis of intermediates containing ester functional groups. sigmaaldrich.comsigmaaldrich.com
Deprotection ReagentRemoves acid-labile protecting groups (e.g., Boc group) from intermediates.A common step in multi-step organic synthesis of complex APIs. acs.org
Solvent/ReagentServes as a medium for reactions and participates directly in chemical transformations.Used in various extraction and purification processes for APIs. purosolv.com

A significant concern when using methanolic HCl in pharmaceutical manufacturing is the potential formation of genotoxic impurities (GTIs). acs.org The reaction between methanol and hydrogen chloride can generate methyl chloride (CH₃Cl), a known genotoxin and a potential human carcinogen. acs.orgulisboa.pt Regulatory agencies like the FDA and EMA have stringent limits on the presence of such impurities in final drug products, often based on a Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for chronic exposure. triphasepharmasolutions.comlabmanager.com

Therefore, robust control strategies are essential during process development and manufacturing to minimize the formation of methyl chloride. Key strategies focus on carefully controlling reaction parameters. ulisboa.pt Research has shown that reaction temperature is a crucial factor; lower temperatures (e.g., 10°C) significantly mitigate the formation of the genotoxin compared to higher temperatures (e.g., 35°C). ulisboa.pt Additionally, managing the concentration and molar equivalents of HCl can reduce alkyl halide formation, although this may sometimes impact the yield of the desired salt product. ulisboa.pt

Other control measures include minimizing reaction and storage times. acs.orgsigmaaldrich.com Concentrated solutions of methanolic HCl can generate methyl chloride upon storage, leading to pressure buildup in sealed containers. acs.org Therefore, it is recommended to use freshly prepared solutions and avoid prolonged storage, especially at room temperature. acs.org The volatility of methyl chloride (boiling point: -24°C) can also be leveraged as a purification strategy, as it can be effectively removed during solvent distillation or exchange steps common in synthetic processes. triphasepharmasolutions.com

Table 2: Control Strategies for Genotoxic Impurity (Methyl Chloride) Formation
StrategyPrincipleImplementation Notes
Temperature ControlThe rate of methyl chloride formation is highly temperature-dependent.Conducting the reaction at lower temperatures (e.g., 10°C) has been shown to be an efficient mitigation strategy. ulisboa.pt
Control of ReagentsThe concentration and amount of HCl can influence the rate of GTI formation.Reducing the HCl load can decrease alkyl halide formation, but may require optimization to maintain product yield. ulisboa.pt
Use of Fresh ReagentsMethanolic HCl solutions can degrade over time, forming methyl chloride upon storage.Prepare solutions fresh before use and avoid prolonged storage of concentrated solutions. acs.orgsigmaaldrich.com
Process Design (Purge)Leverages the high volatility of methyl chloride (b.p. -24°C).Incorporating solvent distillation or exchange steps can effectively purge the volatile GTI from the reaction mixture. triphasepharmasolutions.com
Alternative ReagentsAvoids the combination of HCl and methanol.Substituting methanol with other solvents like ethanol (B145695) can prevent methyl chloride formation, though it may form ethyl chloride instead.

Purification is a critical step in industrial synthesis to ensure the final product meets stringent quality and purity specifications. When methanolic HCl is used, purification processes are designed to remove unreacted starting materials, residual solvents (methanol), excess HCl, and any by-products, including hydrochloride salts.

Crystallization and re-crystallization are common and effective methods for purifying solid API hydrochloride salts. orgsyn.org The crude product is dissolved in a suitable solvent or solvent mixture (which may include methanol) at an elevated temperature, and then cooled to allow the purified salt to crystallize, leaving impurities behind in the mother liquor. forensicresources.org The choice of solvent is crucial for achieving high purity and yield.

Washing and extraction are also widely employed. iranacid.comforensicresources.org The solid product can be washed with a solvent in which it has low solubility to remove soluble impurities. Liquid-liquid extraction can be used to separate the desired product from impurities based on their differential solubilities in immiscible solvents. For instance, after forming a hydrochloride salt, an organic solvent wash can remove non-basic organic impurities. forensicresources.org

For volatile components like residual methanol or by-products, distillation is an effective purification technique. google.com In the large-scale production of methyl chloride from methanol and HCl, for example, the product is obtained in gaseous form and subsequently purified from water, unreacted methanol, and excess HCl through cooling, washing, and distillation steps. google.comresearchgate.net

Role in Polymer and Resin Production

Methanolic HCl and its direct product, methyl chloride, play important roles in the polymer and resin industry. Methyl chloride is a key intermediate in the production of silicones, such as polydimethylsiloxane (B3030410) (PDMS). google.comwikipedia.org The synthesis starts with methyl chloride reacting with silicon metal to form dichlorodimethylsilane, which upon hydrolysis, polymerizes to form the siloxane backbone. The polymerization reaction evolves hydrochloric acid. wikipedia.org

In the synthesis of conducting polymers, such as polyaniline (PAni), HCl is used as a dopant and a medium for polymerization. mdpi.com Aniline monomer is dissolved in an HCl solution (often aqueous, but methanolic systems can be used for purification) and then chemically oxidized to initiate polymerization. mdpi.com The resulting polymer is subsequently purified by washing with solvents like methanol to remove residual reactants and oligomers. mdpi.com

Methanolic solutions of acids or bases are also used for the chemical modification of existing polymers to alter their properties. For example, commercial poly(ethylene-vinyl acetate) (EVA) can be partially hydrolyzed using a methanolic solution of sodium hydroxide (B78521), followed by precipitation with an aqueous solution of hydrochloric acid. acs.org This modification increases the polymer's polarity, which can improve its performance in specific applications, such as a pour point depressant for waxy oils. acs.org

Process Design and Optimization for High Yield and Purity in Industrial Scale-Up

Scaling up chemical processes from the laboratory to industrial production requires careful process design and optimization to ensure safety, efficiency, high yield, and purity. patsnap.com When working with methanolic HCl, a highly corrosive substance, a primary consideration is the material of construction for reactors and associated equipment. cgthermal.com Glass-lined or specialized corrosion-resistant metal alloy reactors are typically required. iranacid.com

Optimization of reaction conditions is paramount. This involves systematically studying the effects of temperature, pressure, reactant concentrations, and catalyst loading to find the optimal balance between reaction rate, product yield, and impurity formation. researchgate.net For the hydrochlorination of methanol to methyl chloride, the reaction is typically conducted in the liquid phase at 100-200°C using a metal chloride catalyst. google.com Process improvements have focused on strategies like a split methanol feed across multiple reactor stages to minimize the formation of the unwanted by-product dimethyl ether (DME). google.com

Future Research Directions

Development of Novel and Safer Methanolic HCl Reagents

Methanolic hydrogen chloride, while a widely used reagent, presents safety concerns due to the intrinsic instability of concentrated solutions. acs.org The reaction between hydrogen chloride and methanol (B129727) can generate methyl chloride, a toxic and regulated substance. acs.org This has prompted research into safer alternatives that retain the desirable reactivity of methanolic HCl while minimizing associated hazards.

Future research will likely focus on the development of solid acid catalysts as viable replacements. These materials offer several advantages, including reduced corrosivity, easier separation from reaction mixtures, and enhanced reusability. researchgate.netresearchgate.netrsc.org Examples of promising solid acids include:

Sulfated metal oxides: These materials have demonstrated high catalytic activity in esterification reactions. rsc.org

Zeolites (H-form): Their well-defined pore structures can offer shape-selectivity in acid-catalyzed reactions. rsc.org

Sulfonic ion-exchange resins: Resins like Amberlyst-15 have been investigated as recyclable catalysts for various acid-mediated transformations. researchgate.net

Sulfonated carbon-based catalysts: These offer high stability and activity for reactions such as the esterification of fatty acids. researchgate.net

Heteropolyacids: These compounds, such as 12-tungstophosphoric acid supported on tin oxide, have shown high conversion rates in the esterification of palmitic acid with methanol. rsc.org

The development of these solid acids aims to provide safer and more environmentally benign alternatives to traditional mineral acids like methanolic HCl, without compromising on catalytic efficiency. researchgate.netrsc.org A key research goal is to design catalysts with high activity, selectivity, and stability that can be easily integrated into continuous flow processes. researchgate.net Further investigation into solvent replacement strategies, such as using HCl in cyclopentyl methyl ether, also presents a promising avenue for enhancing safety. mdpi.com

Advanced Computational Approaches for Predicting Reactivity and Solvate Behavior

Computational chemistry offers powerful tools to understand and predict the behavior of chemical systems at a molecular level. Future research will increasingly leverage these methods to gain deeper insights into the reactivity and solvation of hydrogen chloride in methanol.

Density Functional Theory (DFT) is a particularly valuable tool for these investigations. DFT studies can elucidate the mechanisms of acid-catalyzed reactions, such as esterification, by modeling transition states and reaction pathways. researchgate.net This allows for a detailed understanding of how factors like the structure of the carboxylic acid and the nature of the solvent influence reaction rates and outcomes. researchgate.net Research in this area can lead to the rational design of more efficient catalytic systems. For instance, DFT can be used to predict the reactivity of different probe molecules with zeolite catalysts, aiding in the computational screening of new materials. ugent.beacs.org

Furthermore, computational models are being developed to accurately predict the Gibbs free energy of solvation and dissociation of HCl in various solvents, including water and potentially methanol. rsc.org These models, which combine molecular simulations with quantum chemical calculations, are crucial for understanding the thermodynamics of these systems. rsc.org Speciation-based thermodynamic models can also predict phase and chemical equilibria in mixed-solvent electrolyte systems, providing valuable data for process design and optimization. aqsim.com

The table below summarizes some of the key computational approaches and their applications in studying methanol-HCl systems.

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Elucidating reaction mechanisms of acid-catalyzed esterification in methanol. researchgate.netUnderstanding transition state structures and predicting reactivity and selectivity. researchgate.net
Investigating the pH dependence of methanol reactivity on catalyst surfaces. researchgate.netPredicting how reaction conditions affect catalytic performance. researchgate.net
Assessing the performance of different functionals for predicting reactivity in zeolite catalysis. ugent.beacs.orgIdentifying accurate computational methods for catalyst screening. ugent.beacs.org
Gibbs Ensemble Monte CarloCalculating the Gibbs free energy of solvation and dissociation of HCl. rsc.orgProviding fundamental thermodynamic data for process modeling. rsc.org
Speciation-Based Thermodynamic ModelsPredicting phase and chemical equilibria in mixed-solvent electrolyte systems. aqsim.comEnabling accurate process simulation and design. aqsim.com

This table provides a summary of computational methods and their applications based on the provided text.

Exploration of New Synthetic Applications and Catalytic Systems

While methanolic HCl is a well-established reagent for reactions like esterification and the formation of hydrochloride salts, ongoing research seeks to expand its synthetic utility and develop more efficient catalytic systems. youtube.comsigmaaldrich.com

One area of active development is the use of methanolic HCl in continuous flow chemistry . Flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation. mt.comacs.org The use of methanolic HCl in flow systems can enable the safe execution of reactions that are difficult to control in batch, leading to higher yields and purity. mt.com

Research is also focused on developing novel catalytic systems that can be used in conjunction with or as alternatives to methanolic HCl. For example, new solid acid catalysts are being designed for the production of biodiesel via the esterification of free fatty acids with methanol. researchgate.net Additionally, innovative methods for the synthesis of important chemical intermediates, such as the Vilsmeier-Haack reagent, are being developed to avoid the use of hazardous reagents. scirp.org

The hydrochlorination of methanol to produce methyl chloride is another area where process improvements are being sought. uwi.edugoogle.com Research in this area focuses on optimizing reactor design and reaction conditions to improve efficiency and minimize the environmental impact of byproducts. uwi.edu

Enhanced Analytical Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. Future research will focus on the application of advanced analytical techniques for the in-situ monitoring of reactions involving methanolic HCl.

Spectroscopic techniques are particularly well-suited for this purpose. These methods allow for the non-invasive analysis of reaction mixtures, providing valuable information about the concentrations of reactants, intermediates, and products as the reaction progresses.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for monitoring changes in functional groups during a reaction. xjtu.edu.cnnih.gov It can be used to track the progress of esterification and transesterification reactions in real-time, providing detailed kinetic data that can be used for process optimization. ibimapublishing.com

Raman Spectroscopy: Raman spectroscopy is another valuable technique for real-time reaction monitoring. nih.gov It is particularly useful for analyzing reactions in continuous flow systems and can provide information about the structure of catalysts and the nature of adsorbed species under reaction conditions. azom.comnih.gov Fiber-enhanced Raman spectroscopy is an emerging technique for online monitoring of catalytic processes. mdpi.com

The data obtained from these in-situ techniques can be used to develop more accurate kinetic models of reactions, leading to improved process control and efficiency. researchgate.net

The following table highlights some of the key in-situ analytical techniques and their applications in monitoring reactions in methanolic systems.

Analytical TechniqueApplicationInformation Gained
In-situ Fourier Transform Infrared (FTIR)Monitoring biodiesel transesterification. ibimapublishing.comReal-time concentrations of triglycerides, methyl esters, methanol, and glycerol. ibimapublishing.com
Investigating molecular changes during reactions and processes. xjtu.edu.cnnih.govDrug release kinetics, crystallization dynamics, and surface interactions. xjtu.edu.cnnih.gov
In-situ Raman SpectroscopyStudying methanol conversion over catalysts. azom.comStructural changes in the catalyst and the nature of adsorbed intermediates. azom.com
Monitoring gas composition in methanol synthesis. nih.govresearchgate.netReal-time concentrations of reactants and products in the gas phase. nih.govresearchgate.net
Real-time monitoring of continuous-flow organic synthesis. nih.govProduct conversion and reaction kinetics. nih.gov

This table summarizes in-situ analytical techniques and their applications based on the provided text.

Sustainable and Circular Economy Approaches for Methanol-HCl Systems

The principles of the circular economy, which aim to minimize waste and maximize resource utilization, are becoming increasingly important in the chemical industry. chemrestech.comresearchgate.netalliedacademies.org Future research in the context of methanol-HCl systems will focus on developing more sustainable processes that align with these principles.

A key area of investigation is the development of "green methanol" production methods. mdpi.com This involves synthesizing methanol from renewable feedstocks, such as biomass or captured carbon dioxide, which can significantly reduce the carbon footprint of methanol-based processes. mdpi.comrsc.org Life cycle assessment (LCA) is a critical tool for evaluating the environmental impact of different methanol production routes and identifying the most sustainable options. energy-proceedings.orgresearchgate.netresearchgate.net

In addition to sustainable production, there is a strong focus on waste reduction and resource recovery . chemrestech.comresearchgate.net This includes the development of processes that minimize solvent and acid waste, as well as strategies for recycling and reusing these materials. chemrestech.com The integration of green chemistry principles into the design of new products and processes is essential for achieving a truly circular economy. mdpi.comresearchgate.net

The following table outlines some of the key strategies for promoting sustainability and a circular economy in methanol-HCl systems.

StrategyDescription
Green Methanol ProductionSynthesizing methanol from renewable feedstocks like biomass or captured CO2 to reduce greenhouse gas emissions. mdpi.comrsc.org
Life Cycle Assessment (LCA)Evaluating the environmental impact of different production processes to identify the most sustainable options. energy-proceedings.orgresearchgate.netresearchgate.net
Waste Reduction and Resource RecoveryImplementing processes that minimize the generation of waste and developing methods for recycling and reusing solvents and acids. chemrestech.comresearchgate.net
Integration of Green Chemistry PrinciplesDesigning chemical products and processes that are inherently safer and more environmentally friendly. mdpi.comresearchgate.net

This table outlines strategies for sustainability and a circular economy based on the provided text.

Q & A

Q. How to design stability-indicating methods for this compound in complex matrices (e.g., transdermal delivery systems)?

  • Methodological Answer : Use glycerosome-based formulations to enhance penetration. Employ CCD to optimize methanol content in vesicle preparation (e.g., 30–70 mg/mL methanol). Validate stability via accelerated degradation studies (40°C/75% RH) and HPLC-UV analysis. Ensure peak purity >99% using photodiode array detection .

Q. What advanced statistical tools analyze multivariate interactions in this compound extraction processes?

  • Methodological Answer : Apply Response Surface Methodology (RSM) with Central Composite Rotatable Design (CCRD). For Cu(II) ion removal using poly-amidoxime resin, model variables like methanol concentration (20–320 mg/L), adsorbent dosage (0.05–0.6 g), and contact time (10–190 min). Optimize via ANOVA and desirability functions (R² >0.95) .

Key Considerations

  • Contradictions : Methanol ratios in mobile phases vary by compound (e.g., 70:30 for metformin vs. gradient elution for degradation products). Resolve via method-specific MODR validation .
  • Synthesis Risks : Neutralize hydroxylamine hydrochloride with NaOH in methanol to avoid byproducts; filter NaCl precipitates .
  • Validation : Cross-check UV (235 nm) and FTIR (peak area) data to confirm this compound integrity in tablets .

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